(2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
Description
(2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Properties
IUPAC Name |
(E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-2-3-12-27-19-7-5-4-6-15(19)13-16(14-21)20(24)23-17-8-10-18(11-9-17)28(22,25)26/h4-11,13H,2-3,12H2,1H3,(H,23,24)(H2,22,25,26)/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTOZWILGNNXLS-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, 2-butoxybenzaldehyde and 4-sulfamoylbenzyl cyanide, undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine. This reaction forms the (2E)-3-(2-butoxyphenyl)-2-cyano-2-propenoic acid intermediate.
Amidation: The intermediate is then reacted with an amine, such as 4-sulfamoylaniline, under dehydrating conditions to form the final enamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the enamide to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities. Enamides are known to exhibit a range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicinal chemistry, (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide could be investigated as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano and sulfamoyl groups could play a role in binding to biological targets, while the enamide backbone may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-methoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide: Similar structure with a methoxy group instead of a butoxy group.
(2E)-3-(2-ethoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide: Similar structure with an ethoxy group instead of a butoxy group.
Uniqueness
The uniqueness of (2E)-3-(2-butoxyphenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide lies in its butoxy group, which may impart different physical and chemical properties compared to its analogs. This could affect its solubility, reactivity, and biological activity, making it a distinct compound of interest.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
